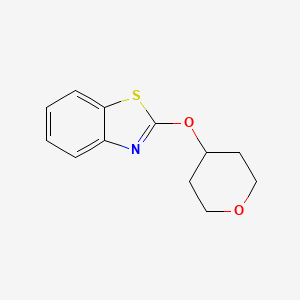

2-(Oxan-4-yloxy)-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Oxan-4-yloxy)benzaldehyde” is a compound with the molecular weight of 206.24 . It is a solid substance stored under inert gas . Another similar compound is “2-[(oxan-4-yl)methoxy]acetic acid” with a molecular weight of 174.2 . It is a powder stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-(oxan-4-yloxy)benzaldehyde” is1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2 . For “2-[(oxan-4-yl)methoxy]acetic acid”, the InChI code is 1S/C8H14O4/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7H,1-6H2,(H,9,10) . Physical And Chemical Properties Analysis

“2-(oxan-4-yloxy)benzaldehyde” is a solid substance stored under inert gas . “2-[(oxan-4-yl)methoxy]acetic acid” is a powder stored at room temperature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

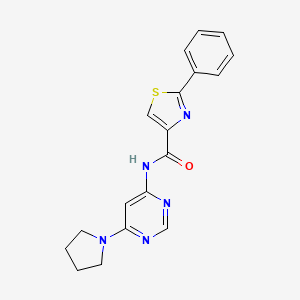

2-(Oxan-4-yloxy)-1,3-Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic environments. Research has shown that certain benzothiazole derivatives offer enhanced stability and higher inhibition efficiencies, providing significant protection against corrosion. These compounds can adsorb onto surfaces through both physical and chemical interactions, offering a promising avenue for corrosion prevention in industrial applications (Hu et al., 2016).

Anticancer Activity

Benzothiazole derivatives, including those related to 2-(Oxan-4-yloxy)-1,3-Benzothiazole, have been explored for their potential anticancer properties. For instance, certain quinol derivatives have shown significant anti-tumor activity against human breast, colon, and renal cancer cell lines. The molecular mechanisms involve complex interactions leading to the generation of reactive intermediates, which could be leveraged for targeted cancer therapies (Wang et al., 2009).

Antimicrobial Effects

Some benzothiazole derivatives have demonstrated antimicrobial properties, making them candidates for addressing bacterial and fungal infections. The synthesis of new compounds in this class and their subsequent testing against various microbial strains could lead to the development of new antimicrobial agents, which are crucial in the face of rising antibiotic resistance (Rajeeva et al., 2009).

Anticonvulsant and Neuroprotective Properties

Investigations into benzothiazole derivatives have also uncovered their potential as anticonvulsant and neuroprotective agents. This could be particularly significant for the development of treatments for neurological disorders, offering a dual benefit of seizure control and protection against neural damage (Hassan et al., 2012).

Environmental Applications

In addition to pharmaceutical uses, benzothiazole derivatives are being explored for environmental applications. For instance, an environmentally friendly synthesis method for substituted 2-thiobenzothiazoles and related compounds has been developed, showcasing the potential for these compounds in various industrial and environmental settings (Deligeorgiev et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(oxan-4-yloxy)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-4-11-10(3-1)13-12(16-11)15-9-5-7-14-8-6-9/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVSHYOBAMBJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-4-yloxy)-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)

![N-cyclohexyl-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2895014.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895015.png)

![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)

![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)